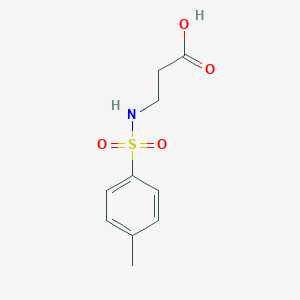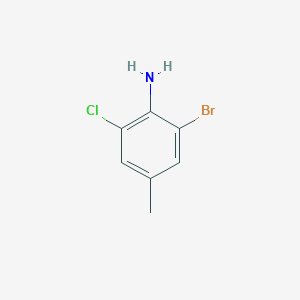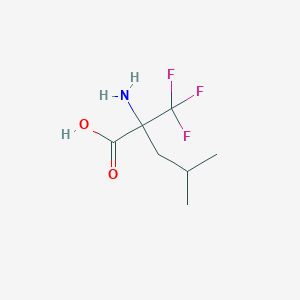
2-(Methylthio)-4-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
“2-(Methylthio)-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H5F3N2S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The average mass of the molecule is 194.178 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine” include a density of 1.4±0.1 g/cm3, boiling point of 69.0±40.0 °C at 760 mmHg, vapour pressure of 148.1±0.1 mmHg at 25°C, and a flash point of -4.5±27.3 °C .
Applications De Recherche Scientifique
1. Transition Metal-Mediated Trifluoromethylation Reactions
- Summary of Application: This compound is used in transition metal-mediated trifluoromethylation reactions. These reactions involve the incorporation of a trifluoromethyl group into organic motifs, which has seen significant growth in the last decade .
- Methods of Application: The methods involve the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes: The results of these reactions contribute to the development of pharmaceutical and agrochemical products, enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .
2. Pharmaceutical Intermediate
- Summary of Application: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, a derivative of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine, is used as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application are not provided in the source, but as an intermediate, it is likely used in the synthesis of various pharmaceutical compounds .
3. Proline Substitutions
- Summary of Application: This compound is used in the study of proline substitutions. Proline is a unique amino acid with various functions in biological contexts .
- Methods of Application: The study involves comparing the behavior of CF3-substituted residues with CH3-substituted analogues .
- Results or Outcomes: The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
4. Synthetic Building Blocks
- Summary of Application: The trifluoromethoxy (OCF3) group, which can be derived from “2-(Methylthio)-4-(trifluoromethyl)pyrimidine”, has made a remarkable impact in medicinal, agrochemical, and materials science research .
- Methods of Application: The specific methods of application are not provided in the source, but it’s mentioned that our inability to facilely incorporate the OCF3 group into molecules, especially heteroaromatics, has limited its potential across a broad spectrum of technological applications .
5. Antitumor and Antibacterial Activities
- Summary of Application: Pyrido[2,3-d]pyrimidine, a derivative of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine”, is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor and antibacterial activities .
- Methods of Application: The specific methods of application are not provided in the source, but it’s mentioned that this compound is used in the study of different cancer targets, including tyrosine .
6. CNS Depressive, Anticonvulsant, and Antipyretic Activities
- Summary of Application: Pyrido[2,3-d]pyrimidine, a derivative of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine”, is also known for its CNS depressive, anticonvulsant, and antipyretic activities .
- Methods of Application: The specific methods of application are not provided in the source, but it’s mentioned that this compound is used in the study of various neurological conditions .
Safety And Hazards
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c1-12-5-10-3-2-4(11-5)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTPMLRDQUSBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381662 | |
| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(trifluoromethyl)pyrimidine | |
CAS RN |
136547-20-1 | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136547-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




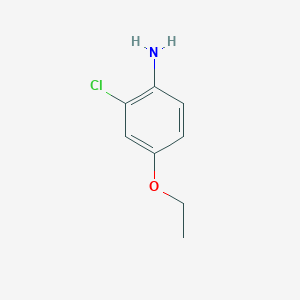
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)


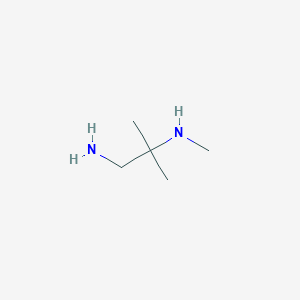
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)


